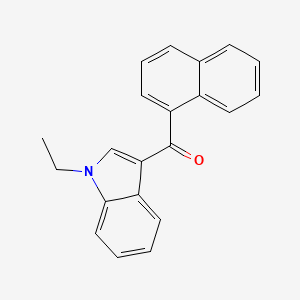

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone

Description

Properties

IUPAC Name |

(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUBISUWTFPBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016879 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-05-1 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation proceeds via electrophilic substitution, where 1-naphthoyl chloride reacts with indole in the presence of a Lewis acid catalyst. Diethylaluminium chloride (Et₂AlCl) is commonly employed due to its efficacy in activating the acyl chloride (Fig. 1). The reaction is conducted in anhydrous toluene at 0–20°C for 24 hours, achieving yields of 85–93%.

Table 1: Standard Reaction Conditions for Friedel-Crafts Acylation

| Component | Quantity or Condition | Role |

|---|---|---|

| Indole | 1.2–1.4 molar equivalents | Nucleophile |

| 1-Naphthoyl chloride | 1.0 molar equivalent | Electrophile |

| Diethylaluminium chloride | 1.5 molar equivalents | Lewis acid catalyst |

| Solvent | Toluene | Reaction medium |

| Temperature | 0–20°C | Optimal reaction range |

| Reaction time | 24 hours | Completion duration |

Key Optimization Strategies

-

Molar Ratios : A 1.2–1.4:1 ratio of indole to 1-naphthoyl chloride maximizes yield by ensuring complete consumption of the acyl chloride.

-

Catalyst Loading : Excess Et₂AlCl (1.5 equivalents) enhances electrophilic activation but must be carefully quenched post-reaction to avoid side products.

-

Temperature Control : Maintaining temperatures below 20°C minimizes decomposition of the reactive acylium intermediate.

N-Alkylation for Introduction of Ethyl Group

The second stage involves N-alkylation of the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone with ethyl bromide or iodide. This step introduces the ethyl group at the indole nitrogen, yielding the final product.

Reaction Mechanism and Conditions

N-Alkylation proceeds via an SN2 mechanism, where the indole nitrogen attacks the electrophilic ethyl halide. Potassium hydroxide (KOH) or sodium hydride (NaH) is typically used as a base to deprotonate the indole, facilitating nucleophilic substitution. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone at 50–60°C for 6–12 hours.

Table 2: Standard Reaction Conditions for N-Alkylation

| Component | Quantity or Condition | Role |

|---|---|---|

| (1H-Indol-3-yl)(naphthalen-1-yl)methanone | 1.0 molar equivalent | Substrate |

| Ethyl bromide | 1.5 molar equivalents | Alkylating agent |

| Potassium hydroxide | 2.0 molar equivalents | Base |

| Solvent | DMF/Acetone (1:1) | Reaction medium |

| Temperature | 50–60°C | Optimal reaction range |

| Reaction time | 6–12 hours | Completion duration |

Key Optimization Strategies

-

Base Selection : KOH outperforms weaker bases like triethylamine in achieving >90% conversion due to stronger deprotonation capacity.

-

Solvent System : A DMF/acetone mixture balances solubility of the intermediate and alkylating agent while maintaining reaction kinetics.

-

Excess Alkylating Agent : Using 1.5 equivalents of ethyl bromide ensures complete alkylation despite potential side reactions.

Optimization of Reaction Conditions

Catalyst and Solvent Effects in Friedel-Crafts Acylation

Alternative Lewis acids such as AlCl₃ and FeCl₃ were evaluated but resulted in lower yields (60–75%) compared to Et₂AlCl (93%). Similarly, solvents like dichloromethane and chloroform led to slower reaction rates due to reduced acyl chloride activation.

Temperature and Time Dependence in N-Alkylation

Elevating temperatures beyond 60°C caused decomposition of the methanone intermediate, while shorter reaction times (<6 hours) left unreacted starting material. The optimal balance was achieved at 55°C for 8 hours.

Purification and Characterization Techniques

Purification Methods

-

Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (95:5 v/v) effectively separates the target compound from unreacted indole and acyl chloride byproducts.

-

Recrystallization : Ethanol/water mixtures (70:30 v/v) provide high-purity crystals suitable for spectroscopic analysis.

Spectroscopic Characterization

-

¹H NMR : Key signals include the ethyl group’s triplet at δ 1.42 ppm (CH₃) and quartet at δ 3.85 ppm (CH₂), alongside aromatic protons in the δ 7.20–8.40 ppm range.

-

LC-MS/MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 299.4 [M+H]⁺.

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves yields >90%, industrial production requires adjustments:

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Pharmacological Properties

Cannabinoid Receptor Interaction

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. Its binding affinities are significantly higher than those of natural cannabinoids like THC, suggesting it may elicit stronger psychoactive effects. Specifically, it has been reported that this compound possesses a binding affinity approximately 40 times greater at the CB1 receptor compared to THC, and 14 times greater at the CB2 receptor .

Biochemical Effects

The compound's interaction with cannabinoid receptors leads to various biochemical effects, including modulation of neurotransmitter release and influence on cellular signaling pathways. These properties make it a subject of interest in studies related to pain management, neuroprotection, and other therapeutic areas .

Research Applications

Synthetic Cannabinoids in Medicine

Research has indicated that this compound may have potential applications in developing new therapeutic agents for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Its ability to mimic natural cannabinoids allows researchers to explore its efficacy in treating various ailments while minimizing side effects associated with traditional therapies .

Analytical Chemistry

The compound has been utilized in analytical chemistry for developing methods to identify and quantify synthetic cannabinoids in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to detect this compound and its metabolites in plasma and urine samples, aiding in forensic toxicology and drug monitoring .

Case Studies

Case Study 1: Toxicological Analysis

A study conducted on the pharmacokinetics of this compound revealed that when administered intraperitoneally in animal models, the compound produced significant psychoactive effects similar to those observed with THC. The study highlighted the importance of understanding the metabolism and excretion pathways of synthetic cannabinoids for both therapeutic applications and public health safety .

Case Study 2: Therapeutic Potential

In a clinical setting, researchers investigated the effects of this compound on patients suffering from chronic pain. The results indicated that patients experienced reduced pain levels without significant adverse effects, suggesting that this synthetic cannabinoid could serve as a viable alternative to traditional analgesics .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | (C19H18N2O) |

| CB1 Binding Affinity | ~40 times greater than THC |

| CB2 Binding Affinity | ~14 times greater than THC |

| Potential Applications | Pain management, anxiety treatment, neuroprotection |

| Analytical Methods Used | LC-MS for detection in biological samples |

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The compound may exert its effects through binding to specific proteins or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone, also known as a synthetic cannabinoid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with cannabinoid receptors, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C21H17NO

- Molecular Weight : 299.3658 g/mol

- SMILES Notation : CCN1C=C(C(=O)C2=CC=CC3=C2C=CC=C3)C2=C1C=CC=

This compound primarily acts as a full agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity is significantly higher than that of THC, the primary psychoactive component of cannabis. Specifically, it exhibits:

- CB1 Receptor Affinity : Approximately 40 times greater than THC.

- CB2 Receptor Affinity : Approximately 14 times greater than THC .

These interactions suggest that this compound may elicit potent psychoactive effects, similar to those observed with other synthetic cannabinoids.

1. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| MCF7 (Breast Cancer) | <10 |

| HeLa (Cervical Cancer) | <10 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

2. Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of this compound, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | Inactive |

| Candida albicans | 7.80 |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

3. Neurological Effects

Given its action as a cannabinoid receptor agonist, this compound may influence neurological pathways. Studies have reported effects such as:

- Psychotropic Effects : Similar to THC, including alterations in mood and perception.

- Potential Therapeutic Uses : Investigated for conditions such as anxiety and chronic pain management .

Case Studies

Several case studies have documented the effects of synthetic cannabinoids like this compound in both clinical and experimental settings:

- Clinical Observations : Reports indicate that users experience symptoms such as dry mouth, nausea, and confusion after administration, highlighting the need for careful monitoring in clinical use.

- Experimental Models : Animal studies have shown significant changes in behavior and physiological responses following administration of this compound, reinforcing its potent effects on the central nervous system .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 1-naphthoyl chloride reacts with 1-ethyl-1H-indole under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include coupling indole derivatives with pre-functionalized naphthalene carbonyl groups. Purification often involves column chromatography, and yields may vary (e.g., 16–90% for analogous compounds) depending on substituent steric effects and reaction optimization . Analytical validation via ¹H/¹³C NMR and HPLC (≥99% purity) is critical to confirm structural integrity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (carbonyl resonance ~190 ppm) are standard. IR spectroscopy confirms the ketone group (C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated [M+H]⁺ = 326.1412 for C₂₂H₁₉NO) .

- Chromatography : HPLC with UV detection ensures purity (>99%) and identifies byproducts .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : XlogP values (~5.4) are calculated using software like ChemDraw or ACD/Labs to estimate membrane permeability .

- Polar Surface Area (PSA) : ~31.2 Ų, predicting moderate solubility and blood-brain barrier penetration .

- Molecular Dynamics Simulations : Assess conformational stability and receptor docking feasibility .

Advanced Research Questions

Q. How does the ethyl substituent on the indole ring influence CB1/CB2 receptor binding compared to longer alkyl chains (e.g., pentyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Shorter alkyl chains (ethyl) may reduce CB1 affinity but enhance selectivity for peripheral vs. central receptors. Compare binding assays (IC₅₀) using tritiated CP-55,940 for CB1/CB2. For example, pentyl analogs (e.g., JWH-018) show higher CB1 affinity (Ki < 10 nM), while ethyl derivatives may require functional assays (e.g., cAMP inhibition) to assess efficacy .

- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 5TGZ) to model interactions with receptor hydrophobic pockets .

Q. What in vitro and in vivo models are suitable for evaluating antihyperalgesic activity?

- Methodological Answer :

- In Vitro :

- Calcium Flux Assays : TRPV1/TRPA1 channels expressed in HEK293 cells to assess nociceptor modulation .

- Receptor Selectivity Panels : Screen off-target effects at opioid or serotonin receptors .

- In Vivo :

- Rodent Models : Chronic constriction injury (CCI) for neuropathic pain. Administer compound orally (10–30 mg/kg) and measure mechanical allodynia (von Frey test) .

- BBB Penetration : Quantify brain-to-plasma ratio via LC-MS/MS to confirm peripheral restriction .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., CHO vs. HEK293 cells), ligand purity (HPLC-validated), and animal strain .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols to minimize inter-lab variability .

- Crystallography : Resolve stereoelectronic effects using SHELX-refined structures to explain divergent SAR trends .

Q. What strategies improve synthetic yield for low-yielding analogs (e.g., 16% in similar compounds)?

- Methodological Answer :

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes, improving yield by 20–30% .

- Protecting Groups : Temporarily block reactive indole NH with Boc groups to enhance regioselectivity .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.